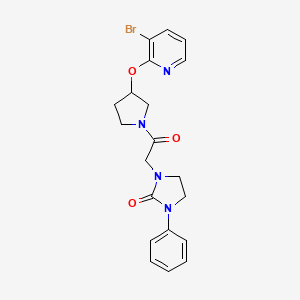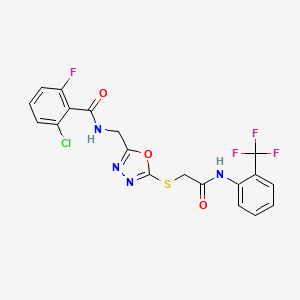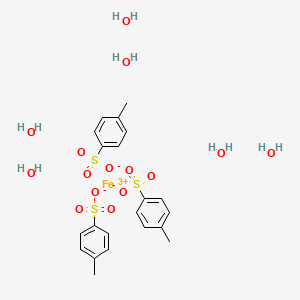
Iron(III) p-toluenesulfonate hexahydrate
描述
作用机制
Target of Action
Iron(III) p-toluenesulfonate hexahydrate primarily targets the polymerization process of certain heterocyclic monomers, such as Ethylenedioxythiophene (EDOT) . It acts as an oxidant in these reactions, facilitating the formation of conductive polymers .
Mode of Action
The compound interacts with its targets by acting as an oxidant . In the presence of a heterocyclic monomer like EDOT, it facilitates the polymerization process, leading to the formation of conductive polymers . It can also be used in the synthesis of iron(III) complex of pyridoxal-4-methylthiosemicarbazone .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization of heterocyclic monomers . The compound’s oxidizing action enables the formation of conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) and poly(thiophene phenylenes) (PThP) . These polymers have various applications in electronics and materials science.
Pharmacokinetics
As a technical grade compound, it is primarily used in industrial and research settings rather than in biological systems .
Result of Action
The molecular result of the compound’s action is the formation of conductive polymers . On a cellular level, the effects would depend on the specific context and application. For instance, in the context of materials science, these polymers could enhance the conductivity of materials .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the polymerization reaction can be increased by using organic solvents such as isopropyl alcohol, methanol, or acetone . Additionally, safety precautions should be taken to avoid dust formation and inhalation of vapors, mist, or gas .
生化分析
Biochemical Properties
Iron(III) p-toluenesulfonate hexahydrate is used as an oxidant in the synthesis of conductive polymers . It interacts with heterocyclic monomers such as Ethylenedioxythiophene (EDOT) to initiate polymerization reactions . The nature of these interactions involves the transfer of electrons from the monomer to the this compound, leading to the formation of the polymer .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as an oxidant. In the synthesis of PEDOT nanofilms, it accepts electrons from the EDOT monomer, facilitating the polymerization process
准备方法
Iron(III) p-toluenesulfonate hexahydrate can be synthesized using several methods. One common synthetic route involves the reaction of iron(III) nitrate with p-toluenesulfonic acid in the presence of water. The reaction mixture is then filtered, and the resulting solution is evaporated to obtain the hexahydrate form of the compound . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure high purity .
化学反应分析
Iron(III) p-toluenesulfonate hexahydrate is primarily used as an oxidizing agent. It can undergo various types of reactions, including:
Oxidation Reactions: It is commonly used to oxidize organic compounds, such as in the synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT) nanofilms.
Substitution Reactions: It can participate in substitution reactions where the p-toluenesulfonate group is replaced by other functional groups.
Complex Formation: It can form complexes with various ligands, such as pyridoxal-4-methylthiosemicarbazone.
Common reagents used in these reactions include organic solvents like ethanol, methanol, and acetone . The major products formed depend on the specific reaction conditions and the substrates used.
科学研究应用
Iron(III) p-toluenesulfonate hexahydrate has a wide range of scientific research applications:
相似化合物的比较
Iron(III) p-toluenesulfonate hexahydrate can be compared with other similar compounds, such as:
Iron(III) trifluoromethanesulfonate: Another oxidizing agent used in similar applications.
Iron(III) chloride: Commonly used in organic synthesis as a catalyst and oxidizing agent.
Iron(III) perchlorate: Used in various oxidation reactions and as a catalyst in organic synthesis.
This compound is unique due to its high solubility in organic solvents and its effectiveness as an oxidizing agent in the synthesis of conducting polymers .
属性
IUPAC Name |
iron(3+);4-methylbenzenesulfonate;hexahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H8O3S.Fe.6H2O/c3*1-6-2-4-7(5-3-6)11(8,9)10;;;;;;;/h3*2-5H,1H3,(H,8,9,10);;6*1H2/q;;;+3;;;;;;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACZRMXNSYHQMG-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].O.O.O.O.O.O.[Fe+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33FeO15S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312619-41-3 | |
| Record name | Iron(III) p-toluenesulfonate hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary application of Iron(III) p-toluenesulfonate hexahydrate in the provided research?
A1: Across these studies, this compound consistently serves as an oxidant in the polymerization of 3,4-ethylenedioxythiophene (EDOT) to produce poly(3,4-ethylenedioxythiophene) (PEDOT) [, , , , , , , ]. PEDOT is a highly conductive polymer with applications in various electronic devices.
Q2: How does the concentration of this compound affect PEDOT synthesis?
A2: Research indicates that varying the concentration of this compound during PEDOT synthesis significantly influences the resulting polymer's properties. Increased oxidant concentration leads to larger PEDOT particle sizes and higher doping levels []. This directly impacts the electrical conductivity and Seebeck coefficient of the polymer, critical parameters for thermoelectric applications.
Q3: Beyond concentration, does the form of this compound matter in PEDOT applications?
A3: Yes, the research highlights the importance of the physical form of this compound. In the fabrication of aluminum capacitors, the compound is used in solid electrolyte polymerization alongside EDOT. The weight ratio between these two components significantly affects the capacitor's capacitance [].
Q4: The studies mention "modified carbon nanotubes." Is there a link to this compound?
A4: While not directly involved in modifying carbon nanotubes, this compound plays a crucial role in devices utilizing both these components. In aluminum capacitors, the compound is used to polymerize EDOT onto carbon nanotube-modified electrodes []. Similarly, in hybrid thermoelectric films, PEDOT nanoparticles synthesized using this compound are combined with carbon nanotubes [, ].
Q5: What other materials demonstrate compatibility with this compound in these applications?
A5: The research showcases compatibility with a range of materials. These include polyurethane for creating stretchable, conductive fibers [], poly(diallyldimethylammonium chloride) as a stabilizer during PEDOT nanoparticle synthesis [, ], and sodium dodecyl sulfate as both an emulsifier and stabilizer in PEDOT/silver nanocomposite production [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


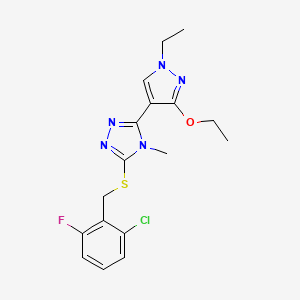
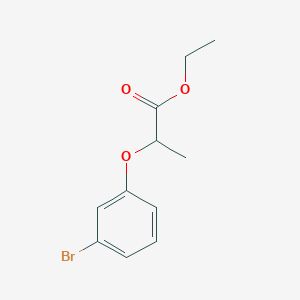
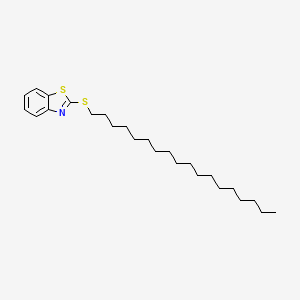

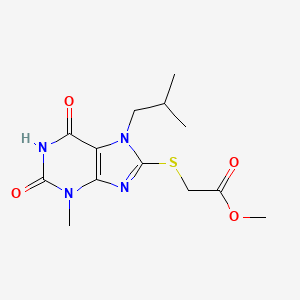
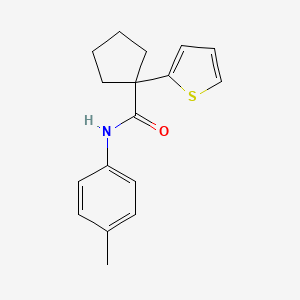

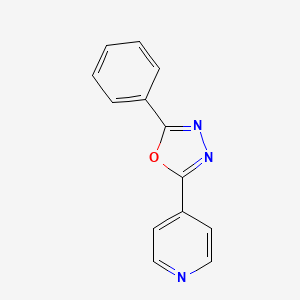
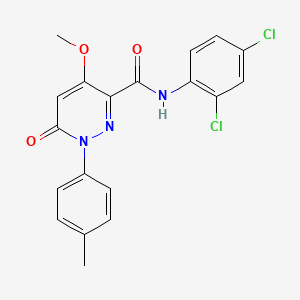
![methyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/new.no-structure.jpg)
![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2778783.png)
![ethyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-2-methylpropanoate](/img/structure/B2778785.png)
